molecular formula C5H8N4 B13016001 N5-Methylpyrimidine-2,5-diamine

N5-Methylpyrimidine-2,5-diamine

Cat. No.: B13016001
M. Wt: 124.14 g/mol
InChI Key: SNBNBIXALBFMTE-UHFFFAOYSA-N
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Description

N5-Methylpyrimidine-2,5-diamine: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N5-Methylpyrimidine-2,5-diamine can be achieved through several methods. One common approach involves the reaction of 2,5-diaminopyrimidine with methylating agents under controlled conditions. For example, the reaction can be carried out using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions: N5-Methylpyrimidine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents.

Major Products Formed:

  • Oxidized derivatives
  • Reduced forms of the compound
  • Substituted pyrimidine derivatives

Scientific Research Applications

N5-Methylpyrimidine-2,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N5-Methylpyrimidine-2,5-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2,4-Diamino-5-methylpyrimidine
  • 2,5-Diaminopyrimidine
  • N5,N5-Dimethylpyrimidine-2,5-diamine

Comparison: N5-Methylpyrimidine-2,5-diamine is unique due to its specific substitution pattern on the pyrimidine ring. Compared to 2,4-Diamino-5-methylpyrimidine, which has amino groups at positions 2 and 4, this compound has amino groups at positions 2 and 5, which can lead to different chemical reactivity and biological activity. Similarly, N5,N5-Dimethylpyrimidine-2,5-diamine has two methyl groups, which can affect its solubility and interaction with biological targets.

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

5-N-methylpyrimidine-2,5-diamine

InChI

InChI=1S/C5H8N4/c1-7-4-2-8-5(6)9-3-4/h2-3,7H,1H3,(H2,6,8,9)

InChI Key

SNBNBIXALBFMTE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(N=C1)N

Origin of Product

United States

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